BenchChemオンラインストアへようこそ!

4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

P2X3 receptor Pain Neurogenic disorders

4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 314275-43-9) is a synthetic small-molecule thiazole benzamide derivative with molecular formula C₂₂H₁₆N₂O₂S and molecular weight 372.44 g/mol. It belongs to the broader class of N-(thiazol-2-yl)-benzamide compounds, a scaffold widely explored for purinergic receptor modulation (P2X3 antagonism), adenosine receptor binding, kinase inhibition, and antibacterial applications.

Molecular Formula C22H16N2O2S
Molecular Weight 372.44
CAS No. 314275-43-9
Cat. No. B2561713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS314275-43-9
Molecular FormulaC22H16N2O2S
Molecular Weight372.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H16N2O2S/c25-21(24-22-23-20(15-27-22)16-7-3-1-4-8-16)17-11-13-19(14-12-17)26-18-9-5-2-6-10-18/h1-15H,(H,23,24,25)
InChIKeyIBOLVWKQGTYFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 314275-43-9): Structural Identity and Procurement-Relevant Characteristics


4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 314275-43-9) is a synthetic small-molecule thiazole benzamide derivative with molecular formula C₂₂H₁₆N₂O₂S and molecular weight 372.44 g/mol . It belongs to the broader class of N-(thiazol-2-yl)-benzamide compounds, a scaffold widely explored for purinergic receptor modulation (P2X3 antagonism), adenosine receptor binding, kinase inhibition, and antibacterial applications [1]. The compound is currently catalogued by several chemical vendors as a research-grade screening compound, designated for non-human, non-therapeutic research use only . Its structural hallmark—a 4-phenoxy substituent on the benzamide ring combined with a 4-phenyl substituent on the thiazole ring—distinguishes it from both the Bayer P2X3 patent series (which mandates a C₂–C₆ alkyl-ether linker) and the extensively studied 5-substituted-4-phenyl-thiazole adenosine receptor ligands [2].

Why In-Class Thiazole Benzamide Analogs Cannot Be Interchanged with 4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 314275-43-9)


Within the N-(4-phenyl-1,3-thiazol-2-yl)-benzamide chemotype, even minor substituent variations produce divergent target selectivity profiles. The 4-phenoxy substitution on the benzamide ring of CAS 314275-43-9 creates a diphenyl ether motif absent in the unsubstituted parent N-(4-phenyl-thiazol-2-yl)-benzamide, which was shown to bind the adenosine A₁ receptor [1]. Critically, the Bayer P2X3 antagonist patent series (WO 2016/091776) explicitly requires an R² = –C₂–C₆-alkyl-OR⁴ linker between the benzamide core and the ether oxygen—a structural feature absent in CAS 314275-43-9, which carries a direct aryl-ether (4-phenoxy) substituent [2]. This structural divergence places CAS 314275-43-9 outside the SAR scope of the most advanced P2X3 clinical candidates (e.g., filapixant, which achieved an hP2X3 IC₅₀ of 7 nM) and into an underexplored SAR niche [3]. Generic substitution with any 4-phenylthiazole benzamide without confirming the benzamide 4-position substitution pattern risks selecting a compound with entirely different target engagement, selectivity, and physicochemical properties.

Quantitative Differential Evidence for 4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 314275-43-9) vs. Structural Analogs


Structural Differentiation: Direct 4-Phenoxy Substituent vs. Alkyl-Ether Linker Required by Bayer P2X3 Patent Series

The Bayer P2X3 antagonist patent series (US 10,174,016 / WO 2016/091776) defines claim scope requiring R² = –C₂–C₆-alkyl-OR⁴ at the benzamide 4-position, where the ether oxygen is separated from the benzamide phenyl ring by at least a methylene (–CH₂–) spacer [1]. CAS 314275-43-9 bears a 4-phenoxy substituent where the ether oxygen is directly attached to the benzamide phenyl ring with zero methylene spacers. This places CAS 314275-43-9 definitively outside the structural scope of the Bayer claims and therefore outside the known P2X3 SAR established by the most advanced series in this class. The direct aryl-ether linkage alters both the conformational flexibility and the electronic distribution at the benzamide carbonyl relative to the alkyl-ether linked analogs, potentially yielding distinct target binding profiles [1].

P2X3 receptor Pain Neurogenic disorders

Differentiation from Unsubstituted Parent: 4-Phenoxy vs. 4-H Benzamide in Adenosine A₁ Receptor Context

The unsubstituted parent compound, N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 14269-45-5, CHEMBL60334), was reported as an adenosine A₁ receptor antagonist in the pioneer series by van Muijlwijk-Koezen et al. (2001) [1]. The 4-phenoxy substituent present in CAS 314275-43-9 introduces a diphenyl ether moiety that substantially increases molecular volume (MW increase from 280.3 to 372.4 g/mol, +92.1 Da), lipophilicity (estimated ΔcLogP ≈ +2.0 to +2.5 units based on the phenoxy contribution), and conformational degrees of freedom. In the related [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide adenosine receptor series reported by Inamdar et al. (2013), benzamide ring substitution was found to be crucial for achieving high adenosine receptor affinity and subtype selectivity, with the most potent compound (5d) exhibiting low nanomolar affinity across all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) [2].

Adenosine A₁ receptor GPCR Neurology

Regioisomeric Differentiation: 4-Phenoxybenzamide vs. 3-Phenoxybenzamide Thiazole Analogs

A commercially available regioisomer, N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (WAY-621924, CAS 745789-70-2), carries the phenoxy group at the benzamide 3-position (meta) rather than the 4-position (para) and bears a 4-methyl rather than 4-phenyl on the thiazole ring . WAY-621924 has been characterized as a potent and selective Toll-like receptor 7 (TLR7) antagonist . The positional isomerism (3-phenoxy vs. 4-phenoxy) on the benzamide ring, combined with the thiazole 4-substituent difference (methyl vs. phenyl), means that CAS 314275-43-9 and WAY-621924 are not functionally interchangeable despite sharing the thiazole-benzamide-phenoxy scaffold. The 4-phenoxy substitution pattern in CAS 314275-43-9 creates a linear, extended molecular geometry, whereas the 3-phenoxy substitution in WAY-621924 introduces a bent geometry that may differentially affect target binding pocket compatibility .

TLR7 antagonism Immunology SAR probe

Differentiation from 5-Substituted-4-Phenyl-Thiazole Adenosine Receptor Ligands: Unsubstituted Thiazole 5-Position

The most extensively characterized series within the [4-phenyl-1,3-thiazol-2-yl] benzamide class is the 5-substituted series reported by Inamdar et al. (2013), which demonstrated high-affinity binding across all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) [1]. In that study, the 5-position of the thiazole ring was systematically varied (e.g., 5d with a 5-formyl substituent), and molecular docking revealed that the 5-substituent occupies a critical pocket within the adenosine receptor binding site. CAS 314275-43-9 bears an unsubstituted thiazole 5-position (5-H), a structural feature not explored in the Inamdar adenosine receptor SAR study. The absence of a 5-substituent is predicted to reduce steric occupancy of the adenosine receptor binding pocket and may redirect target selectivity toward non-adenosine targets. The most potent compound from the Inamdar study (5d) achieved low nanomolar affinity, establishing that thiazole 5-substitution is a key driver of adenosine receptor potency within this chemotype [1].

Adenosine receptor selectivity Molecular docking GPCR

Limited Published Biological Characterization: A Data-Gap Advisory for Procurement Decisions

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (as of May 2026) did not identify any published primary research articles or publicly available bioassay data specifically characterizing the biological activity of CAS 314275-43-9 [1][2]. This contrasts with closely related analogs such as the Bayer P2X3 series (multiple compounds with reported hP2X3 IC₅₀ values ranging from 6 nM to >1 µM across US 9,718,790 and US 9,688,643), the adenosine receptor series (Ki values from 9.5 nM to >1 µM for various benzamide analogs), and WAY-621924 (confirmed TLR7 antagonist) [3]. The absence of published activity data means that any biological annotation for CAS 314275-43-9 must be treated as unvalidated, and the compound should be considered a screening-grade probe requiring full de novo characterization.

Screening compound Data availability Risk assessment

Recommended Application Scenarios for 4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 314275-43-9) Based on Available Evidence


SAR Probe for Exploring P2X3 Antagonist Chemical Space Outside Dominant Patent Claims

Given that CAS 314275-43-9 carries a direct 4-phenoxy substituent (zero methylene spacer) and thus falls structurally outside the Bayer P2X3 patent scope (which mandates an alkyl-ether linker), this compound is suitable as a structurally distinct SAR probe. Researchers investigating P2X3 antagonists for neurogenic pain, chronic cough, or overactive bladder can use this compound to test whether direct aryl-ether substitution at the benzamide 4-position can yield P2X3 antagonism, potentially opening novel, patent-free chemical space [1]. The compound's unsubstituted thiazole 5-position further distinguishes it from the 5-substituted adenosine receptor ligands reported in the literature [2].

Negative Control for Adenosine Receptor Screening of 5-Substituted Thiazole Benzamides

In the adenosine receptor ligand series characterized by Inamdar et al. (2013), thiazole 5-substitution was found to be critical for high-affinity binding across A₁, A₂A, A₂B, and A₃ subtypes [1]. CAS 314275-43-9, with an unsubstituted thiazole 5-position, can serve as a matched negative control to confirm that the 5-substituent is required for adenosine receptor engagement when the benzamide carries a 4-phenoxy group. Use in concentration-response radioligand displacement assays against all four adenosine receptor subtypes would systematically test this hypothesis.

Physicochemical Benchmarking Against Alkyl-Ether Linked P2X3 Antagonist Leads

The direct 4-phenoxy (diaryl ether) substitution in CAS 314275-43-9 confers distinct physicochemical properties—higher rigidity, reduced rotational freedom, and potentially altered metabolic stability—compared to the flexible alkyl-ether linked analogs in the Bayer P2X3 patent series [1]. This compound can be used in comparative ADME/T profiling (aqueous solubility, logD, microsomal stability, CYP inhibition) to benchmark the impact of replacing an alkyl-ether linker with a direct aryl-ether on drug-like properties within the thiazole benzamide chemotype. Such data would inform lead optimization decisions for programs targeting P2X3 or related purinergic receptors.

Combinatorial Library Design for Novel Target Deorphanization

The complete absence of published biological annotation for CAS 314275-43-9 [1] makes it an attractive candidate for inclusion in phenotypic screening libraries or chemogenomics panels aimed at identifying novel target-compound pairs. Its structural features—unsubstituted thiazole 5-position, direct 4-phenoxy substitution, and 4-phenyl thiazole—define a distinct chemical space not explored in the published adenosine or P2X3 literature. Procurement for unbiased screening campaigns (e.g., cell painting assays, thermal proteome profiling, or broad-panel kinase/GPCR profiling) is a rational use case consistent with the compound's current data status.

Quote Request

Request a Quote for 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.